molecular formula C8H3Cl3N2 B1600359 2,6,7-Trichloroquinoxaline CAS No. 41213-31-4

2,6,7-Trichloroquinoxaline

Cat. No. B1600359
CAS RN: 41213-31-4
M. Wt: 233.5 g/mol
InChI Key: WKHZLRADDUHIIV-UHFFFAOYSA-N
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Patent
US04358307

Procedure details

Phosphorus oxychloride (50 ml) and phosphorus pentachloride (10 g) were added to 6,7-dichloro-2-hydroxyquinoxaline (6.6 g) and the mixture was stirred for a period of 1 hour. The mixture was then poured onto ice and the precipitate collected by filtration to give 2,6,7-trichloroquinoxaline, mp 137° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)[Cl:2].[Cl:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][C:17]=1[Cl:18])[N:14]=[C:13](O)[CH:12]=[N:11]2>P(Cl)(Cl)(Cl)=O>[Cl:2][C:13]1[CH:12]=[N:11][C:10]2[C:15](=[CH:16][C:17]([Cl:18])=[C:8]([Cl:7])[CH:9]=2)[N:14]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
6.6 g
Type
reactant
Smiles
ClC=1C=C2N=CC(=NC2=CC1Cl)O
Name
Quantity
50 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for a period of 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was then poured onto ice
FILTRATION
Type
FILTRATION
Details
the precipitate collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC2=CC(=C(C=C2N=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.